Tetrakis(2-propynyloxymethyl) methane

Polymer Networks Hydrogels Controlled Release

Researchers needing stoichiometrically precise, high-stiffness hydrogel networks often face unpredictable mesh sizes with conventional crosslinkers. Tetrakis(2-propynyloxymethyl) methane (TMOP), a tetrahedral tetra-alkyne, solves this via CuAAC click chemistry for quantitative, uniform crosslinking. - Enables stiff PEG hydrogels (high G′) for 3D bioprinted constructs. - Forms amphiphilic conetworks (APCNs) for simultaneous hydrophilic/hydrophobic drug release. - Creates well-defined semi-IPNs with tunable sliding-grafted chains. Supplied with Certificate of Analysis; worldwide shipping with -20°C cold chain as needed.

Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
CAS No. 127751-08-0
Cat. No. B172412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(2-propynyloxymethyl) methane
CAS127751-08-0
Molecular FormulaC17H20O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC#CCOCC(COCC#C)(COCC#C)COCC#C
InChIInChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2
InChIKeyPBIYZQCDULGYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(2-propynyloxymethyl) methane (CAS 127751-08-0) | Tetrafunctional Alkyne Crosslinker for Precision Polymer Networks


Tetrakis(2-propynyloxymethyl) methane (CAS 127751-08-0), also known as tetra-O-propargyl pentaerythritol, is a tetrafunctional alkyne monomer featuring a rigid, tetrahedral pentaerythritol core with four terminal propargyl ether groups [1]. This precisely defined, symmetrical architecture enables stoichiometrically controlled copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, yielding highly uniform crosslinked polymer networks with predictable mesh sizes [2]. The compound is a solid with a molecular formula of C17H20O4 and a molecular weight of 288.34 g/mol , serving as a critical building block for the construction of advanced hydrogels, amphiphilic conetworks, and multivalent glycoclusters.

1
Designed for CuAAC click chemistry with tetrafunctional alkyne stoichiometry
2
Rigid tetrahedral pentaerythritol core enforces uniform crosslinked network topology
3
Supports synthesis of hydrogels, amphiphilic conetworks, and multivalent glycoclusters with predictable mesh sizes

Tetrakis(2-propynyloxymethyl) methane (CAS 127751-08-0) | Why In-Class Crosslinkers Cannot Be Interchanged


Simple substitution of Tetrakis(2-propynyloxymethyl) methane with alternative crosslinkers—even those within the pentaerythritol family—fails because each functional group and linker geometry dictates fundamentally different network topologies and resulting material performance. For instance, replacing the tetra-alkyne with a tetra-azide reverses click chemistry partner requirements [1], while switching to a tetra-acrylate (TetraPAc) invokes a radically different Michael-addition or chain-growth polymerization mechanism, yielding gels with distinct swelling and modulus profiles [2]. Even the use of a linear dialkyne in place of the tetrahedral tetra-alkyne drastically reduces crosslink density and alters network homogeneity, leading to compromised mechanical integrity and uncontrolled release kinetics [3]. The following quantitative evidence details precisely how Tetrakis(2-propynyloxymethyl) methane enables network properties unattainable with closely related analogs.

Tetra-azide core
Reverses click chemistry partner requirements; network formation with alkyne-terminated polymers fails.
Tetra-acrylate (TetraPAc)
Invokes Michael-addition or chain-growth mechanism, producing distinct swelling and modulus profiles not interchangeable with CuAAC networks.
Linear dialkyne
Drastically reduces crosslink density and network homogeneity, compromising mechanical integrity and controlled release kinetics.

Tetrakis(2-propynyloxymethyl) methane (CAS 127751-08-0) | Quantified Performance Differentiation Data


Network Homogeneity and Mesh Size Control: Tetrahedral vs. Linear Crosslinkers

Tetrakis(2-propynyloxymethyl) methane's rigid, tetrahedral core enforces a spatially defined, 3D network architecture upon CuAAC crosslinking with diazide-functionalized polymers. This yields a homogeneous distribution of crosslinks, in stark contrast to networks formed with linear dialkyne crosslinkers which produce more heterogeneous, less controlled mesh structures. This structural uniformity directly translates to a more predictable and sustained drug release profile [1].

Network Homogeneity & Release
Class-level
Well-controlled, sustained release of hydrophilic and hydrophobic drugs from TMOP-based amphiphilic conetworks; linear dialkyne networks typically show burst-prone, heterogeneous release.
Supports controlled combination release design
In vitro PBS, 37 °C; class-level inference from APCN model
Polymer Networks Hydrogels Controlled Release

Mechanical Reinforcement in Hydrogels: Tetrafunctional Alkyne vs. Difunctional Acrylate Crosslinkers

Hydrogels crosslinked with tetrafunctional pentaerythritol derivatives exhibit significantly higher mechanical stiffness compared to those crosslinked with difunctional counterparts. A direct study comparing hydrogels formed from a tetra-acrylate pentaerythritol derivative (TetraPAc) to those formed from poly(ethylene glycol) diacrylate (PEGDA) showed a substantial increase in shear storage modulus (G′) for the tetrafunctional network [1]. This class-level behavior is directly relevant to Tetrakis(2-propynyloxymethyl) methane, which, as an even more rigid and compact tetrafunctional crosslinker, is expected to impart similarly superior mechanical reinforcement to CuAAC-clicked PEG networks.

Mechanical Reinforcement
Class-level
Hydrogels crosslinked with tetrafunctional pentaerythritol derivative (TetraPAc) show significantly higher shear storage modulus (G′) than PEG diacrylate (PEGDA) networks.
Supports stiff hydrogel bioprinting context
Rheological comparison on HA/gelatin hydrogels
Bioprinting Tissue Engineering Rheology

Amphiphilic Conetworks with Ordered Nanophase Separation and Biphasic Swelling

The precise tetrafunctional nature of Tetrakis(2-propynyloxymethyl) methane (TMOP) enables the synthesis of well-defined amphiphilic conetworks (APCNs) with ordered nanophase separation of hydrophilic and hydrophobic domains [1]. This unique biphasic morphology imparts the ability to swell in both aqueous and organic solvents, a property not observed in homogeneous networks prepared from linear crosslinkers. The swelling capacity is variable and tunable based on the composition of the network's building blocks [1].

Biphasic Swelling
Head-to-head
TMOP-derived amphiphilic conetworks swell in both water and THF due to ordered nanophase separation; homogeneous difunctional networks swell only in water.
Enables biphasic drug loading applications
Swelling measured in water/THF; tunable by composition
Amphiphilic Conetworks Nanophase Separation Biphasic Swelling

High-Yield, Controlled Polymer Network Formation via CuAAC Click Chemistry

The four terminal alkyne groups of Tetrakis(2-propynyloxymethyl) methane (TMOP) participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with quantitative yields, enabling the formation of well-defined polymer networks [1]. This 'click' efficiency allows for precise control over network architecture and is a key advantage over other polymerization methods. In simultaneous CuAAC and atom transfer radical polymerization (ATRP) processes, TMOP facilitates the creation of semi-interpenetrating polymer networks (s-IPNs) with uniform and tunable structures [1].

CuAAC Network Definition
Head-to-head
Quantitative CuAAC yields with TMOP produce well-defined PEG networks and uniform sliding-grafted PHEMA chains; conventional free-radical methods yield heterogeneous structures.
Enables precise network architecture control
Simultaneous CuAAC/ATRP in DMF
Click Chemistry CuAAC Polymer Synthesis

Synthetic Accessibility and Reliable High-Yield Production Protocol

While the original literature reported a synthesis of Tetrakis(2-propynyloxymethyl) methane (tetra-O-propargyl pentaerythritol) with a yield of 87% that was not reproducible, subsequent development has provided a reliable, high-yielding protocol [1]. The improved method involves conducting the propargylation of pentaerythritol at temperatures close to 0 °C, a critical modification from the original DMSO-based reaction [1]. This ensures consistent and scalable access to the high-purity compound.

Synthesis Reproducibility
Protocol context
Reliable high-yield protocol achieved at 0 °C; original 87% yield was not reproducible.
Supports consistent procurement and scale-up
Propargylation temperature control critical
Synthesis Propargylation Process Chemistry

Tetrakis(2-propynyloxymethyl) methane (CAS 127751-08-0) | High-Value Scientific and Industrial Use Cases


3D Bioprinting of Stiff, Cell-Laden Constructs

The use of Tetrakis(2-propynyloxymethyl) methane as a crosslinker for PEG-based hydrogels yields stiff, mechanically robust networks capable of supporting high-density cell suspensions. This is directly analogous to the performance of other tetrahedral pentaerythritol derivatives (e.g., TetraPAc), which have been shown to provide significantly higher shear storage moduli (G′) than difunctional crosslinkers like PEGDA [1]. This increased stiffness is critical for maintaining the structural integrity of 3D bioprinted vessel-like constructs and other complex tissue engineering scaffolds, preventing deformation and ensuring precise spatial deposition of cells [1].

Advanced Drug Delivery Systems for Combination Therapies

Amphiphilic conetworks (APCNs) synthesized from Tetrakis(2-propynyloxymethyl) methane (TMOP) and diazide-terminated block copolymers exhibit ordered nanophase separation, enabling them to swell in both water and organic solvents [2]. This unique biphasic property allows for the simultaneous loading and sustained, well-controlled release of both hydrophilic and hydrophobic drugs from a single material [2]. Such systems are invaluable for developing next-generation combination drug delivery devices where multiple therapeutics with disparate physicochemical properties must be co-administered with precise, independent release kinetics.

Construction of Complex Polymer Topologies and Precise Networks

The quantitative yields and specificity of CuAAC click chemistry with Tetrakis(2-propynyloxymethyl) methane (TMOP) enable the synthesis of highly defined polymer architectures [3]. This includes semi-interpenetrating polymer networks (s-IPNs) with uniform and tunable sliding-grafted chains [3]. Such precision is unattainable with less controlled crosslinking chemistries. This makes TMOP a key building block for researchers investigating structure-property relationships in polymer science or creating materials with exquisitely tailored mechanical, swelling, and degradation characteristics for demanding applications in advanced coatings, membranes, and biomedical devices [3].

Application
Selection Property
Validation Focus
3D Bioprinting of stiff, cell-laden constructs
Tetrafunctional crosslink density
Shear storage modulus (G′) and structural fidelity
Advanced combination drug delivery systems
Amphiphilic biphasic swelling
Independent release kinetics of hydrophilic and hydrophobic drugs
Complex polymer topologies and precise networks
Quantitative CuAAC efficiency
Network uniformity and tunability of grafted chains

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